2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving the cycloaddition of an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.
Incorporation of the Pyridinyl Ethyl Group: This step involves the reaction of a pyridinyl ethyl halide with the triazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Industrial Processes: The compound can serve as a catalyst or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(pyridin-4-ylcarbonyl) hydrazine carboxamide: This compound has a similar structure but differs in the functional groups attached to the triazole ring.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another related compound with variations in the pyridinyl group.
Uniqueness
2-phenyl-N-(2-(pyridin-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-phenyl-N-(2-pyridin-4-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(18-11-8-13-6-9-17-10-7-13)15-12-19-21(20-15)14-4-2-1-3-5-14/h1-7,9-10,12H,8,11H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMWQZHCZRDWKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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